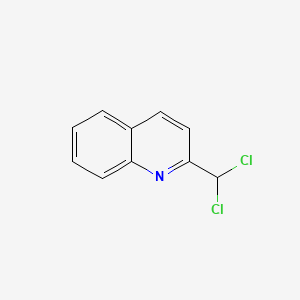
2-(dichloromethyl)quinoline
Vue d'ensemble
Description
2-(dichloromethyl)quinoline is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound. Quinoline itself is known for its broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound this compound is characterized by the presence of a dichloromethyl group attached to the second position of the quinoline ring. This modification imparts unique chemical properties to the compound, making it of interest for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dichloromethyl)quinoline can be achieved through various methods. One common approach involves the reaction of quinoline with dichloromethylating agents under controlled conditions. For instance, the reaction of quinoline with dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, solvent-free conditions and microwave-assisted synthesis have been explored to make the process more environmentally friendly and sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-(dichloromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the dichloromethyl group can yield quinoline-2-methyl derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-2-methyl derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(dichloromethyl)quinoline has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, including malaria and tuberculosis.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(dichloromethyl)quinoline involves its interaction with specific molecular targets and pathways. The dichloromethyl group can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules such as DNA and proteins. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes, resulting in the compound’s biological effects .
Comparaison Avec Des Composés Similaires
2-(dichloromethyl)quinoline can be compared with other similar compounds such as:
Quinoline: The parent compound, which lacks the dichloromethyl group.
Quinoline, 2-methyl-: A derivative with a methyl group at the second position instead of a dichloromethyl group.
Quinoline, 2-chloromethyl-: A derivative with a chloromethyl group at the second position.
Uniqueness
The presence of the dichloromethyl group in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where such properties are desired .
Similar Compounds
- Quinoline
- Quinoline, 2-methyl-
- Quinoline, 2-chloromethyl-
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
4032-52-4 |
|---|---|
Formule moléculaire |
C10H7Cl2N |
Poids moléculaire |
212.07 g/mol |
Nom IUPAC |
2-(dichloromethyl)quinoline |
InChI |
InChI=1S/C10H7Cl2N/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H |
Clé InChI |
GNDZFSJQKPWSDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C(Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

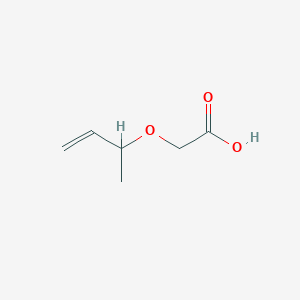
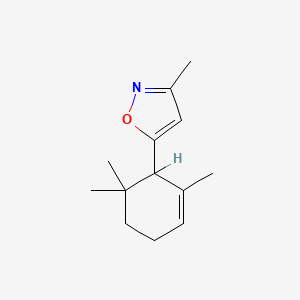
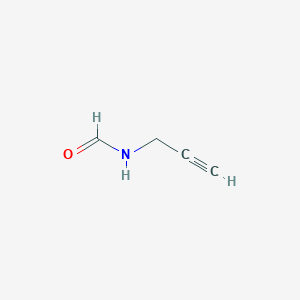
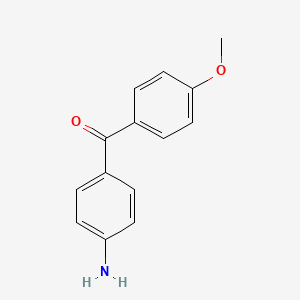


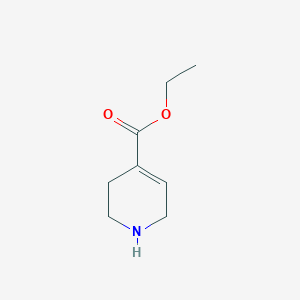
![3-[3-(1H-imidazol-1-yl)propyl]-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B8743459.png)
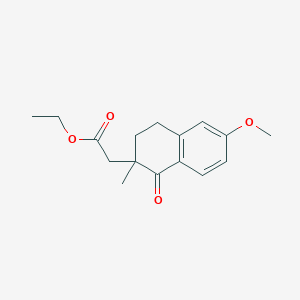
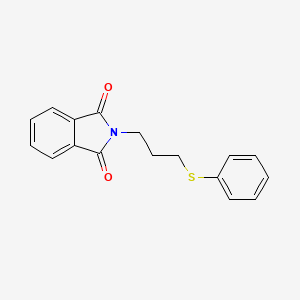


![[4-amino-3-(trifluoromethoxy)phenyl]methanol](/img/structure/B8743515.png)
